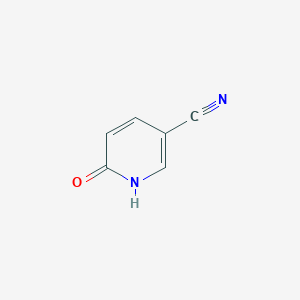

6-Hydroxynicotinonitrile

Description

Historical Context and Discovery in Chemical Literature

While the precise date of its first synthesis is not extensively documented in readily available literature, 6-hydroxynicotinonitrile and its derivatives began appearing more frequently in chemical literature in the latter half of the 20th century. Early research primarily focused on the fundamental reactivity of the molecule, exploring the chemical transformations of its functional groups. For instance, the nitration of 2-hydroxynicotinonitrile (B16790) to produce derivatives was an early area of investigation. The development of more efficient synthesis methods, such as a one-pot synthesis for related compounds, marked significant advancements in its accessibility for broader research applications.

Significance and Research Trajectory within Nicotinonitrile Derivatives

Within the broader family of nicotinonitrile derivatives, this compound holds a position of importance due to its dual functionality. Nicotinonitriles, as a class, are recognized for their presence in a variety of biologically active compounds. chem-soc.simdpi.com The hydroxyl group of this compound can act as a nucleophile or be converted into other functional groups, while the nitrile group can undergo hydrolysis, reduction, or participate in cycloaddition reactions.

The research trajectory has evolved from initial synthetic explorations to its application as a key starting material. For example, it has been utilized in the synthesis of various heterocyclic systems through condensation and cyclization reactions. researchgate.netresearchgate.net Its derivatives have been investigated for a range of potential applications, from materials science to medicinal chemistry. bohrium.com

Current State of Research and Emerging Areas

Current research on this compound continues to capitalize on its synthetic versatility. A significant area of focus is its use in the development of novel bioactive molecules. For instance, it has been employed as a fragment in the design of Mcl-1 inhibitors, which are of interest in cancer research. nih.govmsu.ru

Emerging areas of research include its incorporation into more complex molecular architectures with specific functional properties. This includes its use in the synthesis of ligands for metal complexes and in the development of materials with tailored optical or electronic properties. The ability to modify both the hydroxyl and nitrile groups allows for fine-tuning of the final product's characteristics.

Role in Heterocyclic Chemistry Research

Heterocyclic compounds, cyclic compounds containing at least two different elements in the ring, are fundamental in organic chemistry and are prevalent in natural products and pharmaceuticals. mdpi.comuou.ac.inwikipedia.org this compound serves as a valuable synthon in the construction of a variety of heterocyclic systems. openmedicinalchemistryjournal.com

Its pyridine (B92270) ring is a core component of many bioactive molecules. The reactivity of its substituents allows for the fusion of other rings onto the pyridine scaffold, leading to the formation of bicyclic and polycyclic heterocyclic systems. chem-soc.si For instance, it can be a precursor in the synthesis of quinazolines and other fused-ring structures. researchgate.net The ability to readily introduce diverse functionalities through reactions at the hydroxyl and nitrile groups makes this compound a powerful tool for generating libraries of novel heterocyclic compounds for biological screening and materials science applications.

Structure

3D Structure

Properties

IUPAC Name |

6-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-3-5-1-2-6(9)8-4-5/h1-2,4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQUUHVUQQFTGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70915298 | |

| Record name | 6-Oxo-1,6-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70915298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94805-52-4 | |

| Record name | 1,6-Dihydro-6-oxo-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94805-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Oxo-1,6-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70915298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxynicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 6-Hydroxynicotinonitrile

This compound, also known as 2-hydroxy-5-cyanopyridine, is a valuable heterocyclic compound that serves as a precursor in the synthesis of various more complex molecules. Its synthesis can be achieved through several established routes, ranging from multi-step strategies to one-pot multicomponent reactions.

Multi-step syntheses of this compound and its derivatives often involve the construction of the pyridine (B92270) ring from acyclic precursors followed by functional group manipulations. A common strategy involves the condensation of a β-keto ester with a cyanoacetamide derivative, followed by cyclization and subsequent modifications. For instance, the synthesis of the related 3-cyano-6-hydroxy-4-methyl-2-pyridone is achieved through the milling of cyanoacetamide and acetoacetic ester in the presence of a base like potassium hydroxide (B78521). researchgate.net This mechanochemical approach provides the pyridone derivative at room temperature, with the milling time being a crucial parameter for the reaction yield. researchgate.net While this specific example yields a methyl-substituted analog, the underlying principle of condensing a dicarbonyl compound with an active methylene (B1212753) nitrile is a cornerstone of pyridine synthesis and can be adapted for this compound.

Another multi-step approach could involve the initial synthesis of a substituted pyridine ring followed by the introduction of the hydroxyl and cyano groups. For example, a pyridine derivative could be halogenated and then subjected to nucleophilic substitution to introduce the cyano group, followed by hydroxylation.

The following table outlines a representative multi-step synthesis for a substituted 2-pyridone, illustrating the general principles that can be applied to the synthesis of this compound.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Substituted aniline, Ethyl cyanoacetate (B8463686) | Reflux at high temperature | N-alkylated-2-cyanoacetamide |

| 2 | N-alkylated-2-cyanoacetamide, Acetylacetone | KOH, Ethanol, Reflux | 3-cyano-2-pyridone derivative |

This table is a generalized representation based on the synthesis of related compounds. sciforum.net

The Hantzsch pyridine synthesis is a classical method that utilizes β-keto esters, an aldehyde, and ammonia (B1221849) or an ammonia equivalent to construct the dihydropyridine (B1217469) ring, which can then be oxidized to the corresponding pyridine. A variation of this approach can be used for the synthesis of this compound. By reacting a suitable β-keto ester with cyanoacetamide (an ammonia equivalent with a cyano group) or a similar active methylene compound, a substituted 2-pyridone can be obtained.

For example, the reaction of ethyl acetoacetate (B1235776) with cyanoacetamide in the presence of a base like piperidine (B6355638) can lead to the formation of a 3-cyano-4-methyl-6-hydroxy-2-pyridone. This reaction proceeds through a series of cascade reactions including Knoevenagel condensation, Michael addition, and intramolecular cyclization. rsc.org

While direct synthesis from diacetonitrile is less commonly reported, the chemistry of nitriles provides pathways for the construction of pyridine rings. Diacetonitrile, also known as 3-iminobutanenitrile, could potentially serve as a synthon for the pyridine backbone. Reactions involving the self-condensation of nitriles, known as the Thorpe-Ziegler reaction, can lead to the formation of cyclic enamines, which are precursors to substituted pyridines. The intramolecular version of this reaction is particularly useful for forming cyclic ketones from dinitriles.

This compound, existing in tautomeric equilibrium with 2-oxo-1,2-dihydropyridine-5-carbonitrile, possesses reactive sites that can be exploited for the synthesis of fused heterocyclic derivatives. The active methylene group of malononitrile (B47326) and ethyl cyanoacetate makes them excellent partners in condensation and cyclization reactions.

For instance, the reaction of 4-hydroxy-2-pyridones with aromatic aldehydes and malononitrile in the presence of a base like triethylamine (B128534) leads to the formation of pyrano[3,2-c]pyridones. nih.gov This three-component reaction is efficient and proceeds in high yields. nih.gov A similar strategy can be envisioned for this compound, where the hydroxyl group and the endocyclic nitrogen can participate in the cyclization.

The following table summarizes the synthesis of pyrano[3,2-c]pyridones from a 4-hydroxy-2-pyridone derivative, which serves as a model for the reactivity of this compound.

| Aldehyde (Ar) | Product | Yield (%) |

| 4-ClC6H4 | 4a | 98 |

| 4-FC6H4 | 4b | 95 |

| 4-MeOC6H4 | 4c | 92 |

| 3-NO2C6H4 | 4d | 88 |

Data from a study on the synthesis of pyrano[3,2-c]pyridones from 4-hydroxy-1,6-dimethylpyridin-2(1H)-one. nih.gov

Similarly, multicomponent reactions involving ethyl cyanoacetate can yield highly functionalized pyridones. A one-pot reaction of cyanoacetohydrazide, ethyl cyanoacetate, and aromatic aldehydes in the presence of piperidine affords N-amino-3-cyano-2-pyridone derivatives. rsc.org

The nitrogen atom of the 2-pyridone tautomer of this compound can act as a nucleophile in aza-Michael additions to α,β-unsaturated compounds. This reaction is a powerful tool for C-N bond formation and the synthesis of N-substituted 2-pyridone derivatives. The reaction is typically catalyzed by a base.

Organocatalyzed enantioselective Michael addition of 2-hydroxypyridines to α,β-unsaturated 1,4-dicarbonyl compounds has been reported to yield N-substituted 2-pyridones. buchler-gmbh.com This asymmetric synthesis provides a route to chiral derivatives of this compound. The reversibility of the aza-Michael reaction has also been noted, which can be a key factor in achieving high selectivity. raco.cat

Condensation reactions are fundamental in the synthesis of analogues of this compound. The Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene compound, is a key step in many pyridine syntheses. wikipedia.org By varying the aldehyde and the active methylene compound, a wide range of substituted pyridines can be accessed.

For example, the reaction of an aromatic aldehyde, malononitrile, and an N-alkyl-2-cyanoacetamide under microwave irradiation provides highly functionalized 6-amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles. mdpi.com This three-component tandem reaction demonstrates the utility of condensation reactions in rapidly building molecular complexity.

The following table shows examples of substituted pyridines synthesized via a one-pot, three-component reaction involving an aldehyde, malononitrile, and an N-alkyl-2-cyanoacetamide.

| Aldehyde (Ar) | N-Alkyl Group | Product | Yield (%) |

| Phenyl | n-Butyl | 4a | 92 |

| 4-Chlorophenyl | n-Butyl | 4b | 95 |

| 2-Thienyl | n-Butyl | 4c | 88 |

| 3-Pyridyl | n-Hexyl | 4n | 85 |

Data from a study on the synthesis of highly functionalized pyridines. mdpi.com

Palladium-catalyzed C-C Suzuki Coupling in Nicotinonitrile Derivative Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. youtube.comyoutube.com In the context of nicotinonitrile derivatives, this palladium-catalyzed reaction is instrumental for synthesizing 6-aryl- or 6-alkyl-nicotinonitriles. The process typically starts with a halogenated precursor, such as 6-chloro- or 6-bromo-nicotinonitrile, which can be derived from this compound. This halide is then coupled with an organoboron reagent, most commonly a boronic acid or a boronic ester (e.g., a pinacol (B44631) ester), in the presence of a palladium catalyst and a base. youtube.comnih.gov

The catalytic cycle, a well-established mechanism, involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the nicotinonitrile derivative, forming a palladium(II) complex. youtube.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium complex, displacing the halide. This step is typically facilitated by a base. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final C-C linked product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

The selection of the catalyst, ligands, base, and solvent is crucial for the reaction's success, influencing yield and selectivity. mdpi.comresearchgate.net Sterically hindered phosphine (B1218219) ligands are often employed to promote the key steps of the catalytic cycle. nih.gov The reaction is highly valued for its tolerance of a wide range of functional groups on both coupling partners. youtube.comnih.gov

| Component | Example | Purpose |

| Aryl/Heteroaryl Halide | 6-Chloro-nicotinonitrile | The electrophilic coupling partner. |

| Organoboron Reagent | Phenylboronic acid | The nucleophilic source of the aryl/alkyl group. |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Facilitates the C-C bond formation. researchgate.net |

| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the palladium catalyst and promotes reactivity. |

| Base | K₂CO₃, Cs₂CO₃, KF | Activates the organoboron reagent for transmetalation. nih.gov |

| Solvent | Dioxane/Water, DMF, Toluene | Solubilizes reactants and influences reaction rate. nih.govmdpi.com |

A summary of typical components in a Suzuki-Miyaura coupling reaction for nicotinonitrile derivatization.

Advanced Synthetic Approaches and Innovations

Modern synthetic chemistry continually seeks to improve efficiency, selectivity, and sustainability. The synthesis of this compound and its derivatives has benefited from such advancements in catalysis and the application of green chemistry principles.

The synthesis of functionalized pyridines relies heavily on advanced catalytic systems. Beyond the palladium catalysts essential for Suzuki couplings, other transition metals play significant roles. Nickel catalysts, for instance, have emerged as a cost-effective and abundant alternative to palladium for various cross-coupling reactions, capable of activating challenging electrophiles like aryl ethers. nih.gov

For other transformations, such as C-H bond activation, rhodium catalysts have been employed for the ortho-alkylation of pyridines and quinolines. nih.gov The synthesis of the pyridine core itself can be achieved through multicomponent reactions mediated by various catalysts, including zeolites, which offer shape selectivity and reusability. nih.gov The choice of catalyst and associated ligands is paramount in directing the regioselectivity of a reaction, minimizing side products, and achieving high yields under milder conditions.

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyridine derivatives to minimize environmental impact. rasayanjournal.co.innih.gov Key strategies include the use of environmentally benign solvents such as water or ethanol, or conducting reactions under solvent-free conditions. ijarsct.co.innih.gov

Microwave-assisted synthesis has been recognized as a significant green chemistry tool, often leading to dramatically reduced reaction times, increased yields, and purer products compared to conventional heating methods. nih.govacs.org Furthermore, one-pot multicomponent reactions (MCRs) are inherently greener as they reduce the number of synthetic steps, minimize waste by incorporating most or all atoms from the reactants into the final product (high atom economy), and simplify purification processes. nih.gov The development of reusable catalysts also aligns with green chemistry principles by reducing waste and cost. rasayanjournal.co.in

| Green Chemistry Principle | Application in Pyridine Synthesis | Benefit |

| Atom Economy | One-pot multicomponent reactions. nih.gov | Maximizes incorporation of starting materials into the final product, reducing waste. |

| Safer Solvents & Reagents | Use of water, ethanol, or solvent-free conditions. rasayanjournal.co.inijarsct.co.in | Reduces pollution and hazards associated with volatile organic compounds (VOCs). |

| Energy Efficiency | Microwave-assisted synthesis. acs.org | Drastically shortens reaction times and lowers energy consumption. |

| Catalysis | Use of reusable catalysts (e.g., zeolites, heterogeneous catalysts). nih.gov | Minimizes stoichiometric waste and allows for easier product separation. |

Application of Green Chemistry principles to the synthesis of pyridine derivatives.

Innovation in synthetic chemistry often involves the development of novel reagents and reaction conditions that enable new transformations or improve existing ones. For the functionalization of pyridines, recent advances include photochemical methods. For example, the C3 selective hydroxylation of pyridines has been achieved through the photochemical valence isomerization of pyridine N-oxides, a metal-free transformation that works with a diverse array of functional groups. acs.org

Another area of innovation is the development of new strategies for regioselective functionalization. The inherent electronic properties of the pyridine ring can make it challenging to control the position of incoming substituents. Novel blocking groups and specialized directing groups are being developed to achieve high regioselectivity in reactions like Minisci-type alkylations, allowing for the precise installation of functional groups at specific positions on the pyridine ring. nih.gov

Chemical Reactivity of this compound

The reactivity of this compound is dominated by its functional groups: the hydroxyl group, the nitrile group, and the pyridine ring itself. The hydroxyl group, in particular, is a site for common and useful chemical transformations. It is important to note that 6-hydroxypyridines exist in equilibrium with their tautomeric pyridone form. This tautomerism is critical to understanding their reactivity, especially in alkylation reactions.

Alkylation: The alkylation of this compound is complicated by its existence as two tautomers: the 6-hydroxypyridine form and the 6-pyridone form. This results in an ambident nucleophile upon deprotonation, which can be alkylated on either the exocyclic oxygen atom (O-alkylation) to yield a 6-alkoxy-nicotinonitrile, or on the ring nitrogen atom (N-alkylation) to yield an N-alkyl-6-oxo-1,6-dihydropyridine-3-carbonitrile. researchgate.net

The ratio of O- to N-alkylation is highly dependent on the reaction conditions. Factors such as the solvent, the nature of the counter-ion (determined by the base), and the type of alkylating agent all play a role in determining the regiochemical outcome. researchgate.nettandfonline.com

| Factor | Condition Favoring O-Alkylation | Condition Favoring N-Alkylation | Rationale |

| Solvent | Aprotic (e.g., DMF, DMSO) | Protic (e.g., Ethanol) | Aprotic solvents favor reaction at the more electronegative oxygen. Protic solvents solvate the oxygen, making the nitrogen more accessible. |

| Base/Counter-ion | Cs₂CO₃, K₂CO₃ | NaH, LiHMDS | "Softer" cations (K⁺, Cs⁺) associate less tightly with the oxygen, leaving it more nucleophilic. "Harder" cations (Na⁺, Li⁺) coordinate strongly to the oxygen, favoring reaction at the nitrogen. |

| Alkylating Agent | Hard electrophiles (e.g., Dimethyl sulfate) | Soft electrophiles (e.g., Benzyl bromide) | Governed by Hard-Soft Acid-Base (HSAB) theory. The "hard" oxygen atom prefers to react with hard electrophiles, while the "softer" nitrogen atom reacts with soft electrophiles. |

Factors influencing the regioselectivity of this compound alkylation.

Esterification: The hydroxyl group of this compound can undergo esterification to form the corresponding ester. A common method is the Fischer esterification, which involves reacting the alcohol (the hydroxypyridine tautomer) with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. google.com Alternatively, the hydroxyl group can be acylated using more reactive carboxylic acid derivatives like acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base to neutralize the acidic byproduct. The resulting esters are valuable as intermediates, as the ester group can act as a protecting group or be used to modify the compound's properties. Catalytic amounts of certain metal ions, like Cu²⁺, have also been shown to promote the hydrolysis of esters of 2-hydroxypyridine (B17775) derivatives, a reaction that can be reversed conceptually for synthesis. researchgate.net

Reactions Involving the Nitrile Functionality

The nitrile group of this compound is a versatile functional group that can undergo a variety of chemical transformations, including hydrolysis and reduction.

Hydrolysis:

Under acidic or alkaline conditions, the nitrile group can be hydrolyzed to a carboxylic acid. libretexts.orgchemistrysteps.commasterorganicchemistry.com When heated with a dilute acid, such as hydrochloric acid, this compound is converted to 6-hydroxynicotinic acid. libretexts.org In this reaction, the nitrogen atom of the nitrile is converted into an ammonium (B1175870) salt. docbrown.info

Alternatively, alkaline hydrolysis with a reagent like sodium hydroxide solution also yields the corresponding carboxylate salt, in this case, sodium 6-hydroxynicotinate. mnstate.edu In this process, ammonia gas is liberated. docbrown.info To obtain the free carboxylic acid from the salt, a subsequent acidification step is necessary. libretexts.org

| Reaction | Reagents and Conditions | Product |

| Acid Hydrolysis | Dilute HCl, heat | 6-Hydroxynicotinic acid |

| Alkaline Hydrolysis | NaOH(aq), heat, then H+ | 6-Hydroxynicotinic acid |

Reduction:

The nitrile group can be reduced to a primary amine, yielding 6-hydroxy-3-(aminomethyl)pyridine. A common reagent for this transformation is lithium aluminum hydride (LiAlH4). The reduction can also be achieved through catalytic hydrogenation, employing a catalyst such as Raney nickel in the presence of hydrogen gas. mdpi.comclariant.comresearchgate.net This method is often preferred due to its milder reaction conditions.

| Reaction | Reagents and Conditions | Product |

| Reduction | 1. LiAlH4, 2. H2O | 6-Hydroxy-3-(aminomethyl)pyridine |

| Catalytic Hydrogenation | H2, Raney Nickel | 6-Hydroxy-3-(aminomethyl)pyridine |

Electrophilic and Nucleophilic Substitution Patterns on the Pyridine Ring

The pyridine ring of this compound, particularly in its 2-pyridone tautomeric form, is susceptible to both electrophilic and nucleophilic substitution reactions. The position of substitution is directed by the existing hydroxyl (or oxo) and nitrile groups.

Electrophilic Aromatic Substitution:

The hydroxyl group is an activating, ortho-, para-directing group, while the nitrile group is a deactivating, meta-directing group. In the 2-pyridone tautomer, the ring is generally activated towards electrophilic attack. Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are expected to occur at the positions ortho and para to the hydroxyl group (positions 3 and 5).

Halogenation: Electrophilic halogenation of this compound with reagents like bromine or chlorine in the presence of a Lewis acid catalyst is anticipated to yield halogenated derivatives, primarily at the 5-position due to steric hindrance from the nitrile group at the 3-position. wikipedia.org

Nitration: Nitration of 2-hydroxynicotinonitriles can be achieved using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group onto the pyridine ring.

Sulfonation: The sulfonation of 6-hydroxypyridine has been reported to yield 6-hydroxypyridine-3-sulfonic acid, indicating that electrophilic substitution can occur at the 3-position. matrix-fine-chemicals.comchemicalbook.com

Friedel-Crafts Reactions: While Friedel-Crafts alkylation and acylation are common electrophilic aromatic substitution reactions, their application to pyridones can be challenging due to the potential for N-alkylation or N-acylation and the deactivating effect of the nitrile group. wikipedia.orgresearchgate.netijpcbs.com

| Electrophilic Substitution | Reagent | Expected Major Product |

| Bromination | Br2, FeBr3 | 5-Bromo-6-hydroxynicotinonitrile |

| Nitration | HNO3, H2SO4 | 6-Hydroxy-5-nitronicotinonitrile |

| Sulfonation | SO3, H2SO4 | This compound-5-sulfonic acid |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridine derivatives, especially when a good leaving group is present at the 2-, 4-, or 6-position. wikipedia.orgpressbooks.publibretexts.orglibretexts.orgmasterorganicchemistry.com For this compound, the hydroxyl group can be converted into a better leaving group, such as a halide. For instance, treatment of this compound with a halogenating agent can produce 6-halonicotinonitrile. This halo-derivative can then undergo nucleophilic substitution with various nucleophiles.

Common nucleophiles for these reactions include ammonia, amines, alkoxides, and thiolates. The presence of the electron-withdrawing nitrile group further facilitates nucleophilic attack on the ring.

| Nucleophile | Product from 6-Chloronicotinonitrile |

| NH3 | 6-Aminonicotinonitrile |

| R-NH2 | 6-(Alkylamino)nicotinonitrile |

| RO- | 6-Alkoxynicotinonitrile |

| RS- | 6-(Alkylthio)nicotinonitrile |

Oxidation-Reduction Reactivity and Pathways

The this compound molecule possesses sites that can undergo both oxidation and reduction.

Oxidation:

The pyridine nitrogen can be oxidized to an N-oxide. The oxidation of pyridine and its derivatives can be achieved using oxidizing agents such as hydrogen peroxide in the presence of a suitable catalyst. google.com The resulting N-oxide can then undergo further reactions. The hydroxyl group of the 2-pyridone tautomer can also be a site for oxidative reactions, though this is less common. mdpi.comgoogle.com The oxidation of electron-deficient pyridines can be accomplished with reagents like trifluoroacetic anhydride (B1165640) and a hydrogen peroxide-urea complex. researchgate.net

Reduction:

As discussed in section 2.3.2, the nitrile group can be readily reduced to a primary amine via catalytic hydrogenation or with a reducing agent like lithium aluminum hydride. mdpi.comclariant.comresearchgate.net If a nitro group has been introduced onto the ring through electrophilic substitution, it can be selectively reduced to an amino group using various reducing agents, such as catalytic hydrogenation or metals in acidic media.

Acid-Base Properties and their Influence on Reactivity

This compound exists in a tautomeric equilibrium with 5-cyano-2(1H)-pyridone. The position of this equilibrium is influenced by the solvent. In polar solvents, the pyridone form is generally favored.

The pyridone tautomer possesses both acidic and basic properties. The N-H proton is weakly acidic, and the carbonyl oxygen is weakly basic. The acidity of the N-H proton is influenced by the electron-withdrawing nature of the nitrile group. Deprotonation of the N-H group generates an anionic species where the negative charge is delocalized over the oxygen and nitrogen atoms, as well as the pyridine ring.

This acid-base behavior significantly influences the molecule's reactivity. In basic conditions, the deprotonated, anionic form is a more potent nucleophile and is more susceptible to electrophilic attack due to its increased electron density. Conversely, under acidic conditions, the pyridine nitrogen can be protonated, which deactivates the ring towards electrophilic substitution and can facilitate nucleophilic substitution by making the ring more electron-deficient.

Rearrangement Reactions

Pyridinone systems can participate in several types of rearrangement reactions.

Dimroth Rearrangement:

The Dimroth rearrangement is a translocation of endo- and exocyclic heteroatoms in a heterocyclic ring. wikipedia.orgtandfonline.comtandfonline.comnih.govdrugfuture.com In the context of substituted pyridines, this can involve the interchange of a ring nitrogen with an exocyclic nitrogen atom. This type of rearrangement is often observed under thermal or basic conditions.

Beckmann Rearrangement:

The Beckmann rearrangement involves the transformation of an oxime into an amide, typically under acidic conditions. nih.govwikipedia.orgorganic-chemistry.orgorganicreactions.orgmasterorganicchemistry.com If this compound were converted to a ketoxime derivative, for example, by reaction at the nitrile group followed by oximation, this derivative could potentially undergo a Beckmann rearrangement to yield a substituted amide.

Structural Modifications and Derivatization Studies

Synthesis and Characterization of 6-Hydroxynicotinonitrile Derivatives

The synthesis of derivatives from the this compound template involves a variety of chemical transformations that target different positions of the pyridine (B92270) ring. These modifications are crucial for developing new molecular entities and are typically characterized using modern spectroscopic and analytical techniques to confirm their structures.

Substitutions on the Pyridine Ring

The pyridine ring of this compound is amenable to various substitution reactions, allowing for the introduction of a wide array of functional groups. These substitutions can significantly alter the electronic and steric properties of the parent molecule.

One common strategy involves the multicomponent synthesis of polysubstituted 2-oxo-1,2-dihydropyridine-3-carbonitriles. For instance, the condensation of aldehydes, ketones like 1-(naphthalen-1-yl)ethanone, and ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate (B1210297) and piperidine (B6355638) yields highly substituted pyridone derivatives. nih.gov This approach allows for the introduction of diverse aryl and heteroaryl groups at the 4- and 6-positions of the pyridone ring. nih.gov

Another method involves the reaction of β-amino enones with active methylene (B1212753) nitriles. For example, the reaction of 4-(dimethylamino)but-3-en-2-one with malononitrile (B47326), followed by acid-induced cyclization, yields 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. researchgate.net This synthetic route provides a pathway to introduce alkyl substituents onto the pyridine core. Similarly, derivatives with a trifluoromethyl group at the 4-position have been synthesized, highlighting the versatility of this scaffold in accommodating various substituents. targetmol.com

The N-position of the pyridone tautomer is also a key site for derivatization. For example, 1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (B1329355) is a known derivative where a methyl group is attached to the nitrogen atom. biosynth.com

Table 1: Examples of Substituted this compound Derivatives

| Compound Name | Substituents | Synthesis Method | Reference |

| 4-(4-Chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | 4-(4-Chlorophenyl), 6-(Naphthalen-1-yl) | Multicomponent condensation | nih.gov |

| 6-(Naphthalen-1-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | 6-(Naphthalen-1-yl), 4-(Thiophen-2-yl) | Multicomponent condensation | nih.gov |

| 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 6-Methyl | Reaction of β-amino enone with malononitrile | researchgate.net |

| 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile | 1-Methyl | N-alkylation | biosynth.com |

| 6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile | 6-Methyl, 4-Trifluoromethyl | Not specified | targetmol.com |

Derivatives with Fused Heterocyclic Systems (e.g., Quinazolinone, Triazine, Coumarin (B35378) Hybrids)

Fusing additional heterocyclic rings to the this compound framework results in complex, polycyclic molecules with unique three-dimensional structures. These hybrid compounds are of significant interest in various fields of chemical research.

Triazine Hybrids: Derivatives of this compound can be used as synthons to construct fused triazine systems. For instance, pyridothiazolotriazines have been synthesized by reacting 2-arylidene-6-methyl-thiazolo[3,2-b] researchgate.netnih.govresearchgate.nettriazine-3,7-diones with malononitrile in the presence of ammonium acetate. ptfarm.plnih.gov This reaction leads to the formation of a pyridine ring fused to the thiazolo-triazine core, resulting in compounds like 7-amino-9-(aryl)-3-methyl-2-oxo-2H-pyrido[2',3':4,5] researchgate.netthieme-connect.comthiazolo[3,2-b] researchgate.netnih.govresearchgate.nettriazine-8-carbonitriles. ptfarm.plnih.gov The synthesis of various substituted 1,3,5-triazines often starts from cyanuric chloride, where sequential nucleophilic substitutions allow for the controlled introduction of different groups, which can then be further elaborated to create fused systems. mdpi.com

Quinazolinone Hybrids: Quinazolinones represent another important class of heterocycles that can be fused with the pyridine core. organic-chemistry.orgrsc.orgfrontiersin.orgfrontiersin.org The synthesis of such fused systems can be achieved through various strategies, often involving intramolecular cyclization reactions. For example, 6-substituted quinazolino[4,3-b]quinazolin-8-ones have been prepared by fusing 2-(o-aminophenyl)-4(3H)-quinazolinone with ortho-esters under microwave irradiation. frontiersin.org While direct fusion with this compound is a complex synthetic challenge, its derivatives, particularly aminopyridines derived from it, can serve as precursors for building a fused quinazolinone ring via reactions like the Friedländer annulation.

Coumarin Hybrids: The fusion of a coumarin moiety with the pyridine ring of this compound leads to pyridocoumarins. mdpi.com Synthetic strategies for these compounds often involve building the pyridine ring onto a pre-existing coumarin scaffold. For example, a three-component Povarov-type reaction of aminocoumarins with an aldehyde and an alkene (like n-butyl vinyl ether) can yield fused pyridocoumarin systems. mdpi.com Alternatively, reactions starting from hydroxycoumarins can also be employed. mdpi.com These methods provide access to a diverse range of linear and angular pyridocoumarin isomers.

Incorporation of Functional Groups and Linkers

The introduction of specific functional groups and linkers onto the this compound scaffold is a key strategy for enabling its use in broader applications, such as bioconjugation or materials science. The hydroxyl and nitrile groups, as well as the pyridine ring itself, offer reactive sites for these modifications.

The hydroxyl group can be converted into an ether or ester, providing a point of attachment for linkers. For example, the synthesis of 2,4,6-tri-substituted-1,3,5-triazines often involves the reaction of cyanuric chloride with alcohols, including chiral and achiral hydroxyalkyl groups, to form ether linkages. mdpi.com A similar strategy could be applied to the hydroxyl group of this compound.

The pyridine ring can be functionalized through electrophilic aromatic substitution, although the ring is electron-deficient. More commonly, precursor pyridines with existing functional groups are used. For example, 2-chloropyridine (B119429) derivatives, which can be prepared from the corresponding 2-pyridones (the tautomeric form of this compound), are versatile intermediates for introducing nucleophiles via SNAr reactions. beilstein-journals.org This allows for the incorporation of amines, thiols, and other nucleophilic linkers.

Analogs of this compound

The exploration of analogs of this compound, including structural isomers and bioisosteric replacements, is a critical aspect of understanding structure-property relationships. These studies involve synthesizing and characterizing molecules with slight variations in their core structure.

Structural Isomers and Positional Analogs (e.g., 5-Hydroxynicotinonitrile)

Structural isomers are compounds that share the same molecular formula but have a different arrangement of atoms. Positional isomers, a subset of structural isomers, differ in the position of a functional group on a parent structure.

A key positional analog of this compound (6-hydroxy-3-cyanopyridine) is 5-hydroxynicotinonitrile (5-hydroxy-3-cyanopyridine). This compound has the same molecular formula (C₆H₄N₂O) but with the hydroxyl group at the 5-position instead of the 6-position. 5-Hydroxynicotinonitrile is an important intermediate in the synthesis of various organic molecules, including pharmaceuticals and pesticides. Its preparation is typically achieved through the hydrogenation and reduction of nicotinonitrile.

Other potential positional analogs include:

4-Hydroxynicotinonitrile (4-hydroxy-3-cyanopyridine)

2-Hydroxynicotinonitrile (B16790) (2-hydroxy-3-cyanopyridine)

3-Hydroxypyridine-2-carbonitrile

These isomers exhibit different physical and chemical properties due to the varied electronic effects and hydrogen-bonding capabilities resulting from the different positioning of the hydroxyl and nitrile groups around the pyridine ring.

Table 2: Comparison of this compound and a Positional Analog

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Position of -OH | Position of -CN | Reference |

| This compound | 6-Oxo-1,6-dihydropyridine-3-carbonitrile | C₆H₄N₂O | 120.11 | 6 | 3 | |

| 5-Hydroxynicotinonitrile | 5-Hydroxypyridine-3-carbonitrile | C₆H₄N₂O | 120.11 | 5 | 3 | |

| 3-Hydroxypyridine-2-carbonitrile | 3-Hydroxypyridine-2-carbonitrile | C₆H₄N₂O | 120.11 | 3 | 2 | nih.gov |

Bioisosteric Replacements

Bioisosteric replacement is a strategy used in medicinal chemistry to switch atoms or functional groups with alternatives that have similar physicochemical properties, with the goal of modifying the molecule's characteristics while retaining or improving its biological activity. nih.govdrughunter.combaranlab.org

For the this compound scaffold, several bioisosteric replacements can be considered:

Nitrile Group (-CN) Replacements: The nitrile group is a polar, strong hydrogen bond acceptor. nih.gov It can be replaced by other groups that mimic these properties.

Benzonitriles for Pyridines: In a broader sense, the entire pyridine nitrogen can be considered replaceable with a C-CN unit, where the nitrile mimics the hydrogen-bond accepting ability of the nitrogen atom. researchgate.netresearchgate.net

Heterocyclic Rings: Small heterocyclic rings like oxadiazoles, triazoles, or tetrazoles can serve as bioisosteres for a nitrile group.

Halogens: The nitrile group can sometimes mimic the polarization of halogens and act as a bioisostere for chlorine or bromine. nih.gov

Hydroxyl Group (-OH) Replacements: The hydroxyl group of the 2-pyridone tautomer is a hydrogen bond donor and acceptor.

Fluorinated Groups: The difluoromethyl group (-CF₂H) is a well-known bioisostere for a phenolic hydroxyl group. nih.gov Replacing the -OH with a fluorine atom is also a common strategy to block metabolic oxidation. chemrxiv.org

Amine and Thiol Groups: -NH₂ and -SH groups can also be considered as classical bioisosteres for the -OH group.

Heterocyclic Bioisosteres: A variety of nitrogen-containing heterocycles, such as benzimidazolones, benzoxazolones, indoles, and pyridones themselves, are considered effective phenol (B47542) bioisosteres. nih.gov

Pyridine Ring Replacements: The pyridine ring itself can be replaced with other aromatic or heterocyclic systems to modulate properties. A common replacement is a phenyl ring, although this removes the hydrogen-bonding capability of the ring nitrogen.

These bioisosteric modifications allow for the fine-tuning of a molecule's properties, such as lipophilicity, metabolic stability, and target-binding interactions. nih.gov

Conformational Analysis of Derivatives

The three-dimensional conformation of nicotinonitrile derivatives is crucial for their interaction with biological targets. Understanding the spatial arrangement of atoms and the forces governing their stability is achieved through techniques like X-ray crystallography and computational modeling. These methods provide critical insights into the molecule's structure, which underpins its biological function.

A detailed structural investigation of 2-methoxy-4,6-diphenylnicotinonitrile, a related derivative, highlights the methodologies employed for conformational analysis. nih.govnih.gov X-ray diffraction (XRD) studies revealed that this compound crystallizes in an orthorhombic system, specifically in the P21212 space group. nih.govnih.gov The core of the molecule consists of a pyridine ring flanked by two phenyl rings. nih.govnih.gov The stability of its crystal structure is maintained by key intermolecular forces, including π–π stacking and various hydrogen-bonding contacts. nih.govnih.gov

Computational approaches such as Density Functional Theory (DFT) and Hirshfeld surface analysis are used to further elucidate the molecule's spatial and electronic characteristics. nih.govnih.gov These analyses help in understanding the prevailing forces within the crystal, geometric optimization parameters, and molecular reactivity. nih.govnih.gov Frontier molecular orbitals (FMOs), aromaticity, and electron density distribution can be mapped to identify potential reactivity hotspots on the molecule. nih.govnih.gov Furthermore, molecular docking studies can be employed to predict how different derivatives might adopt specific conformations when binding to a biological receptor, which can lead to the degradation of target proteins through induced conformational changes. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a framework for understanding how the chemical structure of a compound influences its biological activity. For nicotinonitrile derivatives, SAR explorations have guided the design of molecules with enhanced potency and specific pharmacological profiles.

Impact of Substituents on Biological Activity

Systematic modifications of the nicotinonitrile scaffold have demonstrated that even minor changes in substituents can lead to significant shifts in biological activity. Studies on various 3-cyanopyridine (B1664610) derivatives have established key SAR principles, particularly in the context of anticancer activity. nih.gov

The nature of the substituent at the 2-position of the pyridine ring is a critical determinant of cytotoxicity. nih.gov Comparative studies have shown that a 2-oxo-3-cyanopyridine scaffold is generally preferred for in-vitro cytotoxic activity over derivatives bearing 2-thioxo or 2-amino groups at the same position. nih.gov Furthermore, the group at the 4-position of the pyridine ring also plays a significant role; a substituted phenyl moiety at this position confers greater anti-proliferative activity than an unsubstituted phenyl group. nih.gov For instance, derivatives with electron-withdrawing groups like a chloro substituent have shown promising cytotoxicity against cancer cell lines. nih.gov

The table below summarizes the impact of various substituents on the cytotoxic activity of selected 2-oxo-3-cyanopyridine derivatives against the MDA-MB-231 breast cancer cell line. nih.gov

| Compound ID | Scaffold | Substitution at Position 4 | IC₅₀ (µM) vs. MDA-MB-231 nih.gov |

|---|---|---|---|

| 5a | 2-oxo-3-cyanopyridine | Phenyl | 52.0 |

| 5b | 2-oxo-3-cyanopyridine | 4-Fluorophenyl | 34.2 |

| 5c | 2-oxo-3-cyanopyridine | 4-Chlorophenyl | 17.4 |

| 5e | 2-oxo-3-cyanopyridine | 4-Methoxyphenyl | 23.4 |

Modulation of Receptor Binding Affinity through Structural Changes

The affinity of nicotinonitrile derivatives for specific biological receptors can be finely tuned through targeted structural modifications. This is exemplified by the development of 2-amino-nicotinonitrile compounds as antagonists for the A2A adenosine (B11128) receptor. nbinno.com Research in this area has shown that the choice of heterocyclic rings attached to the core scaffold is crucial for achieving high binding affinity. nbinno.com

A key finding from these SAR studies was that the presence of a furan (B31954) group, as opposed to a phenyl group, is beneficial for high-affinity binding to the A2A adenosine receptor. nbinno.com This suggests that the electronic properties and spatial arrangement of the furan ring are more complementary to the receptor's binding pocket.

The following table illustrates how structural changes on the 2-amino-nicotinonitrile core influence binding affinity (Ki) at the human A2A adenosine receptor.

| Core Structure | Substitution at Position 4 | Substitution at Position 6 | Binding Affinity (Ki, nM) for hA₂A Receptor |

|---|---|---|---|

| 2-amino-nicotinonitrile | Phenyl | Furan-2-yl | 41 |

| 2-amino-nicotinonitrile | Furan-2-yl | Furan-2-yl | 13 |

| 2-amino-nicotinonitrile | Thiophen-2-yl | Furan-2-yl | 26 |

Correlation of Structural Features with Specific Pharmacological Profiles

Specific structural motifs within the nicotinonitrile framework can be correlated with distinct pharmacological profiles, enabling the design of compounds with targeted mechanisms of action.

Kinase Inhibition: Certain nicotinonitrile derivatives have been developed as potent anticancer agents that function by inhibiting protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). nih.gov The 2-amino-3-cyanopyridine (B104079) scaffold has been identified as a viable pharmacophore that can fit into the ATP-binding site of these kinases. nih.gov Fusing the cyanopyridine core with a pyrimidine (B1678525) ring can further enhance this activity, leading to dual inhibitors that target multiple signaling pathways involved in tumor growth. nih.gov

Apoptosis Induction: Another important pharmacological profile for nicotinonitrile-based anticancer agents is the induction of apoptosis. Derivatives featuring a 2-oxo-3-cyanopyridine scaffold have been identified as modulators of survivin, an inhibitor of apoptosis protein. nih.gov Molecular docking studies suggest that these compounds may interact with the hydrophobic dimerization interface of survivin, leading to its degradation and subsequent induction of programmed cell death. nih.gov

Vasorelaxant and Antioxidant Activity: The functional groups on the nicotinonitrile ring also dictate other pharmacological activities. A study on 2-(1-adamantylthio)nicotinic acid derivatives showed a clear correlation between the functional group at position 3 and their vasorelaxant and antioxidant profiles. The carboxylic acid derivative displayed the most potent immediate vasorelaxation, presumably due to a higher affinity for its target receptor compared to the corresponding amide or nitrile analogs. mdpi.com This same derivative also exhibited the strongest antioxidant activity in a DPPH radical scavenging assay. mdpi.com

The table below correlates specific structural features of nicotinonitrile derivatives with their observed pharmacological profiles.

| Structural Feature | Pharmacological Profile | Mechanism of Action | Reference |

|---|---|---|---|

| 2-Amino-3-cyanopyridine scaffold | Anticancer (Kinase Inhibition) | Binds to the ATP-binding site of kinases like VEGFR-2 and HER-2. nih.gov | nih.gov |

| 2-Oxo-3-cyanopyridine scaffold | Anticancer (Apoptosis Induction) | Acts as a modulator of the anti-apoptotic protein survivin. nih.gov | nih.gov |

| 2-Thio-nicotinic acid moiety | Vasorelaxant | Mediated through endothelial nitric oxide production. mdpi.com | mdpi.com |

| 2-Amino-6-furan-2-yl moiety | Receptor Antagonism | Confers high-affinity binding to the A2A adenosine receptor. nbinno.com | nbinno.com |

Biological Activities and Pharmacological Investigations

Antimicrobial Activity

Derivatives of cyanopyridine and related heterocyclic structures have demonstrated notable antimicrobial properties. These compounds are of interest to medicinal chemists due to their potential to combat a range of pathogenic microorganisms.

Substituted 2-amino-3-cyanopyridines and other related molecules have been evaluated for their antibacterial action. researchgate.netresearchgate.net Studies show that these derivatives can be effective against both Gram-positive and Gram-negative bacteria. For instance, certain 6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives have shown an antibacterial effect against Escherichia coli and Pseudomonas aeruginosa (Gram-negative) that is comparable to the reference antibiotic streptomycin. nih.gov Similarly, other synthesized derivatives have shown high sensitivity against Staphylococcus aureus (Gram-positive), with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 μg/mL. nih.gov

The introduction of different functional groups to the core pyridine (B92270) structure plays a crucial role in the antibacterial potency. For example, some N-substituted 2-pyridone derivatives have demonstrated significant antibacterial activity toward Bacillus subtilis (Gram-positive) and S. aureus, with MIC values as low as 0.0024 mg/mL. nih.gov

Table 1: Antibacterial Activity of Selected Cyanopyridine Derivatives

| Compound Class | Bacterial Strain | Gram Type | Activity (MIC/Inhibition Zone) | Reference |

|---|---|---|---|---|

| 6-dimethyl-2-oxo-pyridine-3-carbonitrile | Escherichia coli | Negative | IZ = 22.8 mm | nih.gov |

| 6-dimethyl-2-oxo-pyridine-3-carbonitrile | Pseudomonas aeruginosa | Negative | IZ = 21.4 mm | nih.gov |

| 1,4-dihydropyridine derivative | Staphylococcus aureus | Positive | IZ = 25 mm | nih.gov |

| Triazino[2,3-c]quinazoline derivatives | Staphylococcus aureus | Positive | MIC = 6.25-100 µg/mL | nih.gov |

| Pyridone derivative | Bacillus subtilis | Positive | MIC = 0.078 mg/mL | nih.gov |

| Pyridone derivative | Staphylococcus aureus | Positive | MIC = 0.0024 mg/mL | nih.gov |

MIC: Minimum Inhibitory Concentration; IZ: Inhibition Zone.

The antifungal potential of this class of compounds has also been explored. Research indicates that various cyanopyridine derivatives exhibit activity against fungal pathogens. researchgate.net For example, certain pyridine ring-containing molecules have demonstrated effectiveness towards Candida albicans, with a reported MIC value of 15.6 mg/mL. nih.gov Canthin-6-one alkaloids, which are structurally complex but related heterocyclic systems, have also shown antimicrobial properties against C. albicans and Cryptococcus neoformans at a concentration of 50 µg/mL. mdpi.com Furthermore, studies on 6-hydroxyquinolinone derivatives, which share some structural similarities, identified potent antifungal agents against several tested fungi, with MIC values comparable to reference drugs. nih.gov

The mechanism by which these compounds exert their antimicrobial effects often involves the inhibition of essential cellular processes in the pathogen. lumenlearning.comoregonstate.education For cyanopyridine and quinolinone derivatives, a primary target is the bacterial enzyme DNA gyrase, which is crucial for DNA replication. nih.gov By inhibiting this enzyme, the compounds prevent the bacteria from multiplying.

Molecular docking studies have supported this hypothesis, showing that these molecules can fit into the active site of bacterial DNA gyrase B. nih.govnih.gov Another proposed mechanism for antifungal activity is the inhibition of N-myristoyltransferase, an enzyme vital for fungal cell viability. nih.gov Other general antimicrobial mechanisms include disrupting cell wall synthesis, inhibiting protein synthesis, or disrupting the cell membrane. youtube.com

Anticancer Activity

The cyanopyridine scaffold is a key feature in many compounds designed and synthesized for their potential as anticancer agents. acs.org These derivatives have shown significant cytotoxic effects against a variety of human tumor cell lines.

Numerous studies have reported the cytotoxic activity of newly synthesized cyanopyridine derivatives against human cancer cell lines, including hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), and prostate cancer (PC3). acs.orgnih.gov The efficacy of these compounds is typically measured by their IC50 value, which is the concentration required to inhibit the growth of 50% of the cancer cells.

For example, a series of cyanopyridine derivatives demonstrated potent cytotoxicity against the HePG2 cell line, with some compounds showing lower IC50 values (e.g., 6.95 ± 0.34 μM) than the standard anticancer drug 5-fluorouracil (IC50 = 9.42 ± 0.46 μM). acs.orgnih.gov Similarly, nicotinonitrile derivatives have shown potent cytotoxic effects against HepG2 and HeLa cells. nih.gov

Table 2: In Vitro Cytotoxicity (IC50 in µM) of Selected Cyanopyridine Derivatives

| Compound | HepG2 (Liver) | MCF-7 (Breast) | PC3 (Prostate) | Reference |

|---|---|---|---|---|

| Derivative 4c | 8.02 ± 0.38 | 10.15 ± 0.49 | 11.24 ± 0.54 | acs.orgnih.gov |

| Derivative 4d | 6.95 ± 0.34 | 12.31 ± 0.61 | 13.09 ± 0.64 | acs.orgnih.gov |

IC50 values are expressed as the mean ± standard deviation.

The anticancer effects of these derivatives are attributed to several cellular mechanisms, primarily the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.

Enzyme Inhibition: Certain cyanopyridine-based compounds are known to inhibit Pim-1 kinase, an enzyme that is often overexpressed in various cancers and plays a role in cell survival and proliferation. acs.orgnih.gov By inhibiting this kinase, the compounds can suppress tumor growth.

Apoptosis Induction: Many anticancer agents work by triggering apoptosis in cancer cells. Studies on related compounds show that they can induce apoptosis through various signaling pathways. This is often confirmed by observing the cleavage of proteins like PARP and the activation of caspases (caspase-3, -7, -8, -9), which are key executioners of the apoptotic process. nih.gov Another hallmark of apoptosis induction is the loss of mitochondrial membrane potential. nih.gov

Cell Cycle Arrest: Cancer is characterized by uncontrolled cell division. Many chemotherapeutic agents function by halting the cell cycle, thereby preventing cancer cells from proliferating. Research on derivatives has shown that they can cause a significant arrest of the cell cycle in the G2/M phase. nih.govmdpi.com This arrest prevents the cells from entering mitosis and dividing, which subsequently leads to apoptotic cell death. nih.gov

Medicinal Chemistry and Drug Discovery Applications

Lead Compound Identification and Optimization

The process of drug discovery often begins with the identification of a "lead compound," which is a molecule that demonstrates a desired biological or pharmacological activity and serves as the foundation for developing a final drug candidate. technologynetworks.com Once identified, lead compounds undergo optimization to enhance their efficacy, selectivity, pharmacokinetic properties, and safety profile. biobide.comdanaher.com This iterative process involves designing, synthesizing, and testing new analogs to improve upon the lead's characteristics. biobide.com

Table 1: Strategies in Lead Optimization

| Strategy | Description | Potential Application to 6-Hydroxynicotinonitrile |

|---|---|---|

| Functional Group Modification | Altering or replacing functional groups to improve potency, selectivity, or pharmacokinetic properties. biobide.com | The hydroxyl group could be converted to an ether or ester to modify lipophilicity and metabolic stability. The nitrile group could be hydrolyzed to an amide or carboxylic acid to alter hydrogen bonding capabilities. |

| Scaffold Hopping | Replacing the core scaffold with a structurally different one while maintaining similar biological activity. | While maintaining the nicotinonitrile core, different heterocyclic rings could be fused to it to explore new chemical space and intellectual property. |

| Structure-Based Drug Design | Using the 3D structure of the target protein to guide the design of more potent and selective inhibitors. | If the biological target of a this compound-based lead is known, its crystal structure could be used to design derivatives that form more optimal interactions with the binding site. |

| Bioisosteric Replacement | Substituting a functional group with another group that has similar physical or chemical properties to enhance a desired property without significantly changing the chemical structure. | The nitrile group could be replaced with other electron-withdrawing groups, or the hydroxyl group could be replaced with a thiol or an amine to probe the effects on activity. |

Drug Design Strategies Incorporating the this compound Scaffold

The this compound scaffold is a versatile building block in drug design due to its unique electronic and structural features. The pyridine (B92270) ring is a common N-heteroaromatic found in various natural products and synthetic drugs. researchgate.net The electron-withdrawing nature of the nitrile group and the hydrogen-bonding capability of the hydroxyl group can be exploited to achieve specific interactions with biological targets.

Structure-based drug design is a powerful strategy that relies on the three-dimensional structure of the target molecule to guide the design of new drugs. mdpi.com If the target protein for a this compound derivative is known, molecular docking studies can be performed to predict how the molecule binds to the active site. nih.gov This information can then be used to design new analogs with improved binding affinity and selectivity. The hydroxyl group of this compound could, for instance, be designed to form a key hydrogen bond with a specific amino acid residue in the target's binding pocket, thereby increasing the compound's potency.

Fragment-based drug design is another approach where small molecular fragments are identified that bind to the target, and these fragments are then grown or linked together to create a more potent lead compound. The this compound scaffold itself could serve as a valuable fragment in such screening efforts.

Development of Prodrugs and Targeted Delivery Systems

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. beilstein-journals.org This approach is often used to improve a drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). For instance, a prodrug strategy might be employed to enhance a drug's oral bioavailability or to target it to a specific tissue or organ. beilstein-journals.org

The hydroxyl group of this compound is an ideal handle for creating prodrugs. It can be esterified with various promoieties to increase lipophilicity and enhance passage through cell membranes. Once inside the cell, cellular esterases can cleave the ester bond, releasing the active this compound.

Targeted drug delivery aims to increase the concentration of a drug at its site of action while minimizing its concentration in non-target tissues, thereby improving efficacy and reducing side effects. mdpi.com Nanoparticles and other carrier systems can be functionalized with targeting ligands that bind to specific receptors on the surface of target cells. sigmaaldrich.comnih.gov Derivatives of this compound could potentially be incorporated into such targeted delivery systems to enhance their therapeutic index.

Novel Therapeutic Agent Development

The nicotinonitrile scaffold is present in a variety of therapeutic agents with diverse mechanisms of action. ekb.eg This suggests that derivatives of this compound could be explored for a wide range of therapeutic applications. The development of novel therapeutic agents often involves screening compound libraries against new biological targets or exploring new mechanisms of action for existing scaffolds. nih.gov

Recent research on nicotinonitrile-based hybrids has focused on their potential as anticancer agents. ekb.eg The structural features of this compound could be leveraged to design inhibitors of specific kinases or other enzymes that are dysregulated in cancer. mdpi.com Additionally, hydroxypyrone derivatives, which share some structural similarities with this compound, have been investigated as metal-chelating agents for the treatment of neurodegenerative diseases and as inhibitors of metalloenzymes. nih.gov This suggests a potential avenue for the development of this compound derivatives with similar activities. The potential of 6-thioguanine, a structurally related purine (B94841) analog, in cancer therapy has also been highlighted, suggesting that modifications at the 6-position of a heterocyclic ring can lead to potent therapeutic agents. nih.gov

Table 2: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Potential Mechanism of Action | Rationale |

|---|---|---|

| Oncology | Kinase inhibition, enzyme inhibition | The nicotinonitrile scaffold is a known kinase inhibitor pharmacophore. ekb.eg |

| Inflammatory Diseases | Cyclooxygenase (COX) or lipoxygenase (LOX) inhibition | Many anti-inflammatory agents contain heterocyclic scaffolds. |

| Infectious Diseases | Inhibition of essential microbial enzymes | The nitrogen-containing heterocycle could mimic natural substrates. |

| Neurodegenerative Diseases | Metal chelation, modulation of neurotransmitter receptors | Hydroxypyridinone structures are known to chelate metal ions. nih.gov |

Addressing Drug Resistance Mechanisms

Drug resistance is a major challenge in the treatment of many diseases, including cancer and infectious diseases. frontiersin.org Resistance can arise through various mechanisms, such as mutations in the drug target, increased drug efflux from cells, or metabolic inactivation of the drug. nih.gov One strategy to overcome drug resistance is to develop new drugs that are not affected by these resistance mechanisms or that can inhibit the resistance mechanisms themselves.

Derivatives of this compound could be designed to overcome specific resistance mechanisms. For example, if resistance is due to a mutation in the target protein, a new analog could be designed to bind effectively to the mutated target. If resistance is caused by increased drug efflux by transporters like P-glycoprotein, modifications to the this compound scaffold could be made to reduce its recognition by these transporters. Some epoxylathyrane derivatives have been shown to be effective against multidrug-resistant cancer cells, providing a conceptual basis for developing other compounds that can circumvent these resistance pathways. frontiersin.org

Bioavailability and Metabolism Considerations

The bioavailability of a drug refers to the fraction of an administered dose that reaches the systemic circulation. For orally administered drugs, bioavailability is influenced by factors such as solubility, permeability, and first-pass metabolism. The metabolism of a drug involves its enzymatic conversion to other compounds, known as metabolites. researchgate.net

The physicochemical properties of this compound, such as its solubility and lipophilicity, will play a crucial role in its bioavailability. The hydroxyl group can increase aqueous solubility but may also make the compound more susceptible to first-pass metabolism through glucuronidation. researchgate.net The metabolic fate of this compound would likely involve phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) reactions. The pyridine ring can undergo oxidation, and the hydroxyl group is a prime site for glucuronidation or sulfation. researchgate.net Understanding these metabolic pathways is essential for optimizing the compound's pharmacokinetic profile and ensuring that it remains in the body long enough to exert its therapeutic effect.

Pharmacokinetics and Pharmacodynamics (PK/PD) Modeling

Pharmacokinetics (PK) describes what the body does to a drug, including its absorption, distribution, metabolism, and excretion. nih.gov Pharmacodynamics (PD) describes what the drug does to the body, which is the relationship between drug concentration and its pharmacological effect. nih.gov PK/PD modeling integrates these two aspects to describe the time course of a drug's effect. wikipedia.org

PK/PD modeling is a valuable tool in all stages of drug development. nih.gov In the early stages, it can be used to predict the clinical response in humans based on preclinical data and to select the best drug candidates. nih.gov For a novel compound like this compound, a PK/PD model would be developed based on in vitro and in vivo data. The PK part of the model would describe the time course of the compound's concentration in plasma and target tissues. nih.gov The PD component would relate these concentrations to a measurable biological effect, such as enzyme inhibition or tumor growth inhibition. youtube.comyoutube.com This integrated model can then be used to simulate different dosing regimens and to identify a dosing schedule that is likely to be both safe and effective in clinical trials. youtube.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| Bosutinib |

| Milrinone |

| Neratinib |

Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structure Elucidation and Purity Assessment

Spectroscopy is a cornerstone in the chemical analysis of 6-Hydroxynicotinonitrile, enabling researchers to confirm its identity and structural integrity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules. uobasrah.edu.iq For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are employed to map the connectivity of atoms.

¹H NMR: In a typical ¹H NMR spectrum, the protons on the pyridine (B92270) ring of this compound would exhibit distinct chemical shifts and coupling patterns due to their unique electronic environments. The hydroxyl (-OH) proton usually appears as a broad singlet, the position of which can be sensitive to solvent and concentration. The aromatic protons would appear in the downfield region, characteristic of protons attached to an electron-deficient pyridine ring.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. libretexts.org The carbon atom of the nitrile group (C≡N) has a characteristic chemical shift in the 115-125 ppm range. The carbons of the pyridine ring would appear in the aromatic region (typically 100-150 ppm), with the carbon attached to the hydroxyl group showing a significant downfield shift. libretexts.org

Table 1: Predicted NMR Spectral Data for this compound

| Technique | Atom | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Aromatic-H | 7.0 - 8.5 | Multiple signals with specific coupling constants (J) defining their relationship. |

| Hydroxyl-H | Variable (Broad) | Position is dependent on solvent, temperature, and concentration. | |

| ¹³C NMR | C-OH | ~160 | Carbon attached to the hydroxyl group is significantly deshielded. |

| Aromatic-C | 110 - 150 | Distinct signals for each unique carbon in the pyridine ring. | |

| C≡N | ~117 | Characteristic chemical shift for a nitrile carbon. |

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. uobasrah.edu.iq Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound, which allows the molecule to be ionized with minimal fragmentation. amazonaws.com

In ESI-MS analysis, this compound (molecular weight: 120.11 g/mol ) would typically be observed as a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 121.1. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of this parent ion. nih.gov The resulting fragmentation pattern provides structural information; for instance, characteristic losses might include the neutral loss of hydrogen cyanide (HCN) or carbon monoxide (CO), which helps in confirming the identity of the molecule. nih.govnih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. uobasrah.edu.iq The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl | O-H stretch | 3200 - 3500 uc.edu | Broad, Medium |

| Nitrile | C≡N stretch | 2240 - 2260 uc.edu | Medium, Sharp |

| Aromatic Ring | C=C / C=N stretch | 1475 - 1600 uc.eduvscht.cz | Medium-Weak |

| Aromatic C-H | C-H stretch | 3000 - 3100 vscht.cz | Medium |

The broad O-H stretching band is indicative of hydrogen bonding, while the sharp peak in the 2240-2260 cm⁻¹ region is a clear indicator of the nitrile functional group. uc.edumasterorganicchemistry.com Absorptions due to the stretching of the pyridine ring and the aromatic C-H bonds further confirm the compound's structure. vscht.czlibretexts.org

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, providing information about conjugated systems. youtube.com Molecules with π-electron systems, such as the aromatic ring in this compound, absorb UV light to promote electrons to higher energy orbitals. masterorganicchemistry.com The spectrum is typically recorded in a solution, and the wavelength of maximum absorbance (λmax) is a key characteristic. mu-varna.bg For this compound, the presence of the substituted pyridine ring, a conjugated system, would result in characteristic absorption bands in the UV region, generally between 200 and 400 nm. amhsr.orgunodc.org

Fluorometric techniques are highly sensitive methods used for the analysis of compounds that exhibit fluorescence. The applicability of these techniques to this compound depends on its intrinsic quantum yield—that is, its ability to emit light after being excited by light of a specific wavelength. While not all aromatic compounds are strongly fluorescent, derivatization with a fluorescent tag can sometimes be employed to enable analysis by this method.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification. google.com High-Performance Liquid Chromatography (HPLC) is the most common method used for the analysis of non-volatile, polar compounds like this compound.

Separation: A typical HPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like formic acid to ensure good peak shape. researchgate.net The gradient elution, where the composition of the mobile phase is changed over time, allows for the efficient separation of the target compound from its impurities or other components in a mixture.

Quantification: For quantification, a detector, most commonly a UV detector set at the compound's λmax, is used. google.com The area of the chromatographic peak is proportional to the concentration of the analyte. By creating a calibration curve using standards of known concentration, the amount of this compound in an unknown sample can be accurately determined. nih.gov For higher sensitivity and selectivity, an HPLC system can be coupled with a mass spectrometer (LC-MS), which allows for quantification based on the mass of the specific molecule. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is typically the method of choice for polar organic molecules. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation of this compound from impurities or related compounds is achieved based on their differential partitioning between the two phases.

Research and development of HPLC methods for nitrogen-containing heterocyclic compounds often involve a systematic approach to optimize separation. researchgate.net This includes screening different stationary phases (e.g., C18, C8) and varying the mobile phase composition, pH, and flow rate. lupinepublishers.comscience.gov For a compound like this compound, a C18 column is a common starting point. lupinepublishers.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic modifier like acetonitrile or methanol. researchgate.netlupinepublishers.com Adjusting the pH of the aqueous phase can be critical for achieving good peak shape and retention, especially for ionizable compounds. lupinepublishers.com Detection is commonly performed using a UV detector, as the pyridine ring system of this compound contains a chromophore that absorbs UV light.

Table 1: Illustrative RP-HPLC Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Stationary Phase | C18, 5 µm particle size (e.g., Hypersil ODS, Waters X-Bridge) researchgate.netlupinepublishers.com |

| Column Dimensions | 250 mm x 4.6 mm lupinepublishers.com |

| Mobile Phase | A: 20 mM Ammonium Acetate Buffer (pH 6.0) B: Acetonitrile lupinepublishers.com |

| Gradient | Isocratic or Gradient Elution (e.g., 68:32 v/v A:B) lupinepublishers.com |

| Flow Rate | 1.0 mL/min lupinepublishers.com |

| Column Temperature | Ambient (e.g., 25 °C) nih.gov |

| Injection Volume | 10-20 µL |

| Detection | UV at ~270-280 nm |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. For semi-volatile compounds like this compound, GC analysis can be challenging due to its polarity and hydrogen-bonding capability conferred by the hydroxyl group (in its tautomeric 2-pyridone form). These characteristics can lead to poor peak shape and thermal degradation in the hot injector or column.